Cas no 51699-90-2 (Benzene, 1,3-diiodo-2-methoxy-5-methyl-)

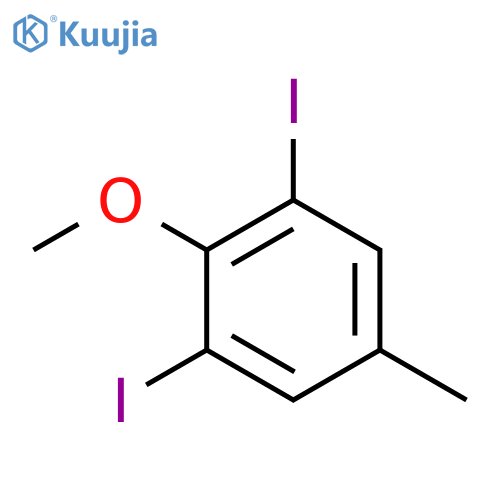

51699-90-2 structure

商品名:Benzene, 1,3-diiodo-2-methoxy-5-methyl-

CAS番号:51699-90-2

MF:C8H8I2O

メガワット:373.957467079163

CID:1573671

Benzene, 1,3-diiodo-2-methoxy-5-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1,3-diiodo-2-methoxy-5-methyl-

- 1,3-diiodo-2-methoxy-5-methylbenzene

-

- インチ: 1S/C8H8I2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3

- InChIKey: UMNJQSHJWNGCRY-UHFFFAOYSA-N

- ほほえんだ: C1(I)=CC(C)=CC(I)=C1OC

計算された属性

- せいみつぶんしりょう: 373.86554

じっけんとくせい

- 密度みつど: 2.150±0.06 g/cm3(Predicted)

- ゆうかいてん: 25 °C

- ふってん: 106-108 °C(Press: 10-15 Torr)

- PSA: 9.23

Benzene, 1,3-diiodo-2-methoxy-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010107-500mg |

2,6-Diiodo-4-methylanisole |

51699-90-2 | 97% | 500mg |

$831.30 | 2023-09-01 | |

| Alichem | A010010107-1g |

2,6-Diiodo-4-methylanisole |

51699-90-2 | 97% | 1g |

$1490.00 | 2023-09-01 | |

| Alichem | A010010107-250mg |

2,6-Diiodo-4-methylanisole |

51699-90-2 | 97% | 250mg |

$475.20 | 2023-09-01 |

Benzene, 1,3-diiodo-2-methoxy-5-methyl- 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

51699-90-2 (Benzene, 1,3-diiodo-2-methoxy-5-methyl-) 関連製品

- 50597-88-1(3-Iodo-4-methoxytoluene)

- 91718-20-6(3-Iodo-4-methoxybiphenyl)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量